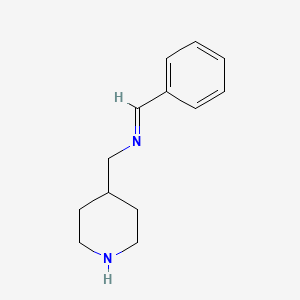

N-Benzylidene(piperidin-4-yl)methanamine

Description

Historical Development and Significance of Schiff Bases in Chemical Research

Schiff bases, named after the Italian chemist Hugo Schiff, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. These compounds, also known as imines or azomethines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The formation of Schiff bases is a reversible reaction that generally takes place under acid or base catalysis, or upon heating.

Historically, Schiff bases have been instrumental in the development of organic chemistry. Their synthesis is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. Beyond their fundamental role in synthetic chemistry, Schiff bases are significant for their diverse applications. They serve as versatile intermediates for the synthesis of various organic compounds, including amino acids and heterocyclic systems. Furthermore, their ability to form stable complexes with metal ions has made them important ligands in coordination chemistry. In recent years, research has increasingly focused on the biological activities of Schiff bases, which have been shown to possess a wide range of pharmacological properties.

Structural Classification and Nomenclature within Imine and Piperidine (B6355638) Chemistry

N-Benzylidene(piperidin-4-yl)methanamine belongs to two primary classes of organic compounds: imines and piperidines.

Imine Classification: As an imine, the compound is characterized by the C=N double bond. Specifically, it is a secondary aldimine, as the nitrogen atom is bonded to a carbon atom (of the piperidin-4-ylmethyl group) and the imine carbon is bonded to a hydrogen and a phenyl group. The nomenclature "N-Benzylidene" indicates that the substituent on the nitrogen atom is derived from benzaldehyde (B42025).

Piperidine Classification: The piperidine component is a six-membered heterocyclic amine. In this compound, the piperidine ring is substituted at the 4-position with a methylamine (B109427) group that forms the imine linkage. The piperidine ring is a prevalent structural motif in many natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to interact with biological targets.

The systematic IUPAC name for this compound is N-benzylidene-1-(piperidin-4-yl)methanamine .

Current Research Landscape and Scholarly Interest in Piperidine-Containing Imine Derivatives

The convergence of the Schiff base functionality and the piperidine scaffold has generated considerable interest in the scientific community. Piperidine and its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The incorporation of a piperidine moiety into a Schiff base structure can modulate the compound's lipophilicity, steric bulk, and electronic properties, which in turn can influence its biological activity.

Recent research has focused on the synthesis of novel piperidine-containing Schiff bases and the evaluation of their pharmacological potential. For instance, Schiff bases derived from 4-(aminomethyl)piperidine (B1205859) have been synthesized and investigated for their antimicrobial and optical properties. ijacskros.com The synthesis of such compounds is typically achieved through the condensation of 4-(aminomethyl)piperidine with various aldehydes. ijacskros.com

The research interest in these derivatives is also driven by their potential applications in materials science and optoelectronics. ijacskros.com The study of their optical properties, such as UV-vis absorption and refractive index, provides insights into their potential use in organic electronic devices.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in the provided search results, a study on closely related Schiff bases derived from 4-(aminomethyl)piperidine offers valuable insights into its likely synthesis and characterization.

A general method for the synthesis of such Schiff bases involves the reaction of 4-(aminomethyl)piperidine with an appropriate aldehyde. ijacskros.com In the case of this compound, this would involve the condensation of 4-(aminomethyl)piperidine with benzaldehyde.

Spectroscopic characterization is essential for confirming the structure of the synthesized compound. Based on analogous compounds, the following spectral features would be expected for this compound:

1H NMR Spectroscopy: The proton nuclear magnetic resonance (1H NMR) spectrum is expected to show characteristic signals for the protons of the piperidine ring, the methylene (B1212753) bridge (-CH2-), the aromatic protons of the benzylidene group, and the imine proton (HC=N). For a similar Schiff base, the imine proton appears as a singlet at approximately 8.15 ppm. ijacskros.com The aromatic protons would likely appear in the range of 7.52-7.61 ppm. ijacskros.com The methylene protons are expected to be observed as a singlet around 3.51 ppm, while the piperidine protons would exhibit multiplets in the region of 1.45-2.83 ppm. ijacskros.com

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of a strong absorption band corresponding to the C=N stretching vibration of the imine group. Additionally, characteristic bands for C-H stretching of the aromatic and aliphatic parts of the molecule would be observed.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.

Table of Expected 1H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Imine (HC=N) | ~8.15 | Singlet |

| Aromatic (Ar-H) | ~7.52-7.61 | Multiplet |

| Methylene (-CH2-) | ~3.51 | Singlet |

| Piperidine (ring protons) | ~1.45-2.83 | Multiplet |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(piperidin-4-ylmethyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,10,13-14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYCRQJZOXMPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzylidene Piperidin 4 Yl Methanamine and Its Derivatives

Synthesis of Structural Analogues and Substituted N-Benzylidene(piperidin-4-yl)methanamine Derivatives

Strategies for Benzylidene Moiety Functionalization

The functionalization of the benzylidene portion of this compound can be approached in two primary ways: by using pre-functionalized benzaldehydes in the initial condensation reaction or by direct functionalization of the aromatic ring after the imine has been formed.

Pre-functionalization of Benzaldehydes

The most straightforward method to obtain derivatives with a substituted benzylidene group is through the condensation of 4-(aminomethyl)piperidine (B1205859) with a substituted benzaldehyde (B42025). This approach allows for a wide variety of commercially available or synthetically accessible benzaldehydes to be incorporated. The reaction is a classic imine formation, typically carried out by refluxing the amine and aldehyde in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

A range of functional groups can be introduced onto the benzylidene ring using this method, including electron-donating and electron-withdrawing groups. For example, derivatives with nitro, chloro, and methoxy (B1213986) substituents on the benzylidene ring have been synthesized.

Direct Functionalization of the Benzylidene Moiety

More advanced strategies involve the direct functionalization of the benzylidene aromatic ring after the formation of the this compound core structure. These methods offer the advantage of modifying a common intermediate, which can be more efficient for generating a library of derivatives.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization at the ortho-position of an aromatic ring. The imine nitrogen can act as a directing group, coordinating to a strong base like n-butyllithium, which then deprotonates the nearest (ortho) position on the benzylidene ring. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. This method provides exclusive ortho-substitution, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

C-H Activation: Transition metal-catalyzed C-H activation is an increasingly important tool in organic synthesis. Catalysts based on metals like palladium, rhodium, and iridium can selectively activate C-H bonds on the benzylidene ring, allowing for the introduction of new functional groups. The imine can serve as a directing group to guide the catalyst to a specific C-H bond, often at the ortho-position. This strategy is highly atom-economical and can tolerate a variety of functional groups.

The following table summarizes various strategies for the functionalization of the benzylidene moiety:

| Methodology | Description | Key Reagents/Catalysts | Position of Functionalization |

| Condensation with Substituted Benzaldehydes | Reaction of 4-(aminomethyl)piperidine with a pre-functionalized benzaldehyde. | Substituted benzaldehydes, acid/base catalyst (optional) | Varies depending on the starting benzaldehyde |

| Directed Ortho-Metalation (DoM) | Deprotonation of the ortho-position of the benzylidene ring directed by the imine nitrogen, followed by reaction with an electrophile. | n-Butyllithium, s-Butyllithium, various electrophiles | Ortho |

| Transition Metal-Catalyzed C-H Activation | Selective activation of a C-H bond on the benzylidene ring by a transition metal catalyst, directed by the imine group. | Palladium, Rhodium, Iridium catalysts | Primarily Ortho |

Approaches to Piperidine (B6355638) Ring Modification and Derivatization

The piperidine ring of this compound offers a versatile handle for derivatization, primarily at the secondary amine nitrogen. The imine group can serve as a protecting group for the primary amine of 4-(aminomethyl)piperidine, allowing for selective reactions on the piperidine nitrogen.

N-Alkylation

The introduction of alkyl groups onto the piperidine nitrogen can significantly influence the pharmacological properties of the molecule. N-alkylation is typically achieved by reacting the this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent is crucial and often includes polar aprotic solvents like DMF or acetonitrile.

N-Acylation

N-acylation introduces an amide functionality to the piperidine ring, which can act as a hydrogen bond donor or acceptor and alter the electronic properties of the molecule. This is generally accomplished by reacting the parent compound with an acyl chloride or an acid anhydride. A base, such as triethylamine or pyridine, is usually added to scavenge the acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or THF. A study on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated the successful N-acylation with various acylating agents, including benzoyl chloride and adamantanoyl chloride. nih.gov

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and can be employed to introduce a variety of substituents on the piperidine nitrogen. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.

The following table details common approaches for the modification of the piperidine ring:

| Modification | Reaction Type | Typical Reagents | Functional Group Introduced |

| N-Alkylation | Nucleophilic Substitution | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), Base (e.g., K2CO3, Et3N) | Alkyl group |

| N-Acylation | Nucleophilic Acyl Substitution | Acyl chloride, Acid anhydride, Base (e.g., Et3N, Pyridine) | Acyl group (Amide) |

| Reductive Amination | Imine/Iminium Formation and Reduction | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Substituted alkyl group |

Comprehensive Spectroscopic and Structural Characterization of N Benzylidene Piperidin 4 Yl Methanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For N-Benzylidene(piperidin-4-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the benzylidene, methanamine, and piperidine (B6355638) moieties.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzylidene group, the imine proton, and the aliphatic protons of the piperidine ring. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.

The aromatic protons of the unsubstitued phenyl group would typically appear in the range of δ 7.2-7.8 ppm. The proton of the imine group (CH=N) is expected to resonate as a singlet further downfield, typically in the region of δ 8.2-8.6 ppm, due to the deshielding effect of the carbon-nitrogen double bond. nih.gov

The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to appear at approximately δ 2.5-3.1 ppm, while the protons on the other carbons of the ring (C3, C4, and C5) would be found further upfield.

The ¹³C NMR spectrum would complement the ¹H NMR data. The imine carbon (CH=N) is anticipated to have a characteristic chemical shift in the range of δ 160-165 ppm. The aromatic carbons would produce signals between δ 125-140 ppm. The carbons of the piperidine ring would be observed in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Imine-H | 8.2 - 8.6 | Singlet (s) | N/A |

| Phenyl-H (ortho) | 7.7 - 7.8 | Multiplet (m) | ~7-8 |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet (m) | ~7-8 |

| -N-CH₂- (piperidine C2, C6 axial) | 2.5 - 2.7 | Doublet of triplets (dt) | J(gem) ~12, J(vic) ~12, 4 |

| -N-CH₂- (piperidine C2, C6 equatorial) | 3.0 - 3.2 | Doublet of multiplets (dm) | J(gem) ~12 |

| -CH₂-N= (methanamine) | 3.4 - 3.6 | Doublet (d) | ~6 |

| Piperidine C4-H | 1.8 - 2.0 | Multiplet (m) | N/A |

| Piperidine C3, C5 (axial) | 1.3 - 1.5 | Multiplet (m) | N/A |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imine C=N | 160 - 165 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 128 - 132 |

| Piperidine C2, C6 | 45 - 50 |

| Piperidine C4 | 35 - 40 |

| Piperidine C3, C5 | 28 - 33 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign these signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on C2 and C3, C3 and C4, and C4 and C5 of the piperidine ring, allowing for the tracing of the ring's proton network. A correlation between the C4 proton and the methanamine protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals of the piperidine ring and the benzylidene moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would include the imine proton to the aromatic carbons and the methanamine protons to the C4 carbon of the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in a molecule.

Characteristic Vibrational Modes of the Imine Bond and Piperidine Ring

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the imine (C=N) bond and the piperidine ring.

Imine (C=N) Stretch: A strong absorption band in the IR spectrum, typically between 1640 and 1690 cm⁻¹, is characteristic of the C=N stretching vibration of the imine group. nih.gov The corresponding Raman signal may be weaker.

C-H Stretching: The aromatic C-H stretching vibrations of the benzylidene group are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and methanamine bridge would appear just below 3000 cm⁻¹.

Piperidine Ring Vibrations: The piperidine ring will exhibit a series of characteristic vibrations, including C-N stretching, C-C stretching, and various bending modes. The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ region.

Expected Characteristic Vibrational Frequencies

| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2800 | IR, Raman |

| Imine C=N Stretch | 1690 - 1640 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For this compound (C₁₃H₁₈N₂), the expected exact mass can be calculated.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Plausible fragmentation pathways would involve the cleavage of the bonds within the piperidine ring, the loss of the benzyl (B1604629) group, and cleavage at the imine bond.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

Crystal Packing Motifs and Intermolecular Interactions

No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Without a solved crystal structure, a description of its crystal packing, unit cell parameters, and specific intermolecular interactions (such as hydrogen bonding or van der Waals forces) cannot be provided.

Conformational Analysis and Torsional Angles in the Solid State

An analysis of the solid-state conformation, including the puckering of the piperidine ring and the specific torsional angles between the benzylidene and piperidinemethyl moieties, is contingent on crystallographic data. As this is unavailable, a detailed and accurate conformational analysis for the solid state cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Published UV-Vis absorption spectra for this compound could not be located. Consequently, it is not possible to report on its specific absorption maxima (λmax) or to analyze the electronic transitions (e.g., π → π* and n → π*) and conjugation effects within the molecule.

Theoretical and Computational Investigations of N Benzylidene Piperidin 4 Yl Methanamine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-Benzylidene(piperidin-4-yl)methanamine, DFT calculations would be employed to determine its most stable three-dimensional shape (geometrical optimization) and to analyze its electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost.

The electronic and photophysical properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level corresponds to a better electron-donating ability.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. In a study of this compound, researchers would calculate these energy levels and analyze the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most involved in potential electron transfer processes, such as the piperidine (B6355638) ring, the benzylidene group, or the imine linkage.

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates how calculated energy values for this compound would be presented.

| Parameter | Energy (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| Energy Gap (ΔE) | (Value) |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack (e.g., around nitrogen atoms).

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack (e.g., around hydrogen atoms bonded to heteroatoms).

Green Regions: Represent areas of neutral potential.

For this compound, an MEP map would highlight the electronegative nitrogen atoms as sites of negative potential and the amine/imine protons as sites of positive potential, providing insights into its intermolecular interaction capabilities and reactivity patterns.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra.

Vibrational Spectroscopy (FT-IR): The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. These theoretical frequencies help in the assignment of experimental Fourier-Transform Infrared (FT-IR) spectra. For instance, calculations would predict the stretching frequencies for the C=N imine bond, C-H bonds in the aromatic and aliphatic parts, and N-H bonds in the piperidine ring.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data This interactive table shows how theoretical predictions for this compound would be compared against experimental values.

| ¹³C NMR | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C1 | (Value) | (Value) |

| C2 | (Value) | (Value) |

| C3 | (Value) | (Value) |

| Vibrational Frequencies | Calculated (cm⁻¹) | Experimental (cm⁻¹) |

| C=N Stretch | (Value) | (Value) |

| N-H Stretch | (Value) | (Value) |

| C-H (Aromatic) Stretch | (Value) | (Value) |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations focus on a static, minimized energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent box (e.g., water or DMSO), would reveal:

Conformational Flexibility: How the piperidine ring and the benzylidene group move and rotate relative to each other.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's nitrogen atoms and solvent molecules.

Structural Stability: Analysis of the root-mean-square deviation (RMSD) over the simulation time would indicate whether the molecule maintains a stable conformation or undergoes significant structural changes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. In the context of this compound, a QSRR model would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, topological, steric) for this compound and a series of structurally related molecules.

Model Building: Using statistical methods like multiple linear regression to build a model that correlates these descriptors with a specific, experimentally measured reactivity parameter.

Validation: Testing the predictive power of the model.

Such a study would allow researchers to predict the reactivity of new, unsynthesized derivatives based solely on their computed molecular structure.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides a powerful lens for examining reaction mechanisms at the molecular level. For this compound, a key reaction to study would be its formation via the condensation of benzaldehyde (B42025) and (piperidin-4-yl)methanamine. This reaction is a classic example of imine formation.

Transition state (TS) analysis using DFT can elucidate the reaction pathway and determine its energetic feasibility. The process involves mapping the potential energy surface of the reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products. A transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate.

The mechanism for the formation of this compound typically proceeds in two main steps:

Nucleophilic Attack: The primary amine of (piperidin-4-yl)methanamine attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral intermediate, often called a carbinolamine. A transition state (TS1) is located for this step.

Dehydration: The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form the final imine product. This step may involve proton transfers and has its own transition state (TS2).

Computational analysis involves optimizing the geometry of each species (reactants, TS1, carbinolamine, TS2, products) and calculating their energies. Frequency calculations are performed to confirm the nature of each stationary point; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Energy Profile for the Formation of an Imine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Benzaldehyde + (Piperidin-4-yl)methanamine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Carbinolamine | -5.0 |

| TS2 | Transition state for dehydration | +20.0 |

| Products | This compound + H₂O | -8.0 |

Note: This table presents a hypothetical energy profile for a representative imine formation. The values are illustrative and intended to demonstrate the output of a computational transition state analysis. The rate-determining step in this example would be the dehydration (TS2), as it has the highest energy barrier relative to the initial reactants.

Reactivity and Mechanistic Studies of N Benzylidene Piperidin 4 Yl Methanamine

Hydrolysis and Reversibility of Imine Formation

The formation of the imine bond in N-Benzylidene(piperidin-4-yl)methanamine from benzaldehyde (B42025) and (piperidin-4-yl)methanamine is a classic example of a reversible condensation reaction. The stability of the imine is highly dependent on the reaction conditions, particularly the presence of water.

The hydrolysis of the imine is the reverse of its formation and typically proceeds via acid catalysis. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. This is followed by a series of proton transfers, leading to the formation of a carbinolamine intermediate. Subsequent protonation of the amine nitrogen and elimination of the neutral (piperidin-4-yl)methanamine regenerates the benzaldehyde and the protonated amine.

The equilibrium between the imine and its precursors can be manipulated according to Le Châtelier's principle. The removal of water, for instance by using a Dean-Stark apparatus or a dehydrating agent, drives the reaction towards imine formation. Conversely, the presence of excess water, especially under acidic conditions, will favor the hydrolysis back to the starting aldehyde and amine. Computational studies on similar imine syntheses confirm that the reaction is often exothermic, but the entropic component can influence the position of the equilibrium at different temperatures. ijnc.irijnc.ir

| Condition | Effect on Equilibrium | Favors | Typical Reagents/Setup |

|---|---|---|---|

| Removal of Water | Shifts equilibrium to the right | Imine Formation | Dean-Stark trap, molecular sieves |

| Excess Water | Shifts equilibrium to the left | Hydrolysis | Aqueous acidic solution (e.g., HCl(aq)) |

| Acid Catalysis | Increases the rate of both forward and reverse reactions | Reaching Equilibrium | p-Toluenesulfonic acid, acetic acid |

| Anhydrous Solvent | Prevents hydrolysis | Imine Formation/Stability | Toluene, Hexane, Tetrahydrofuran (THF) |

Nucleophilic Additions to the Imine Carbon

The carbon-nitrogen double bond of the imine is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group but is generally less pronounced.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add across the imine double bond. The reaction involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic imine carbon. This forms a new carbon-carbon bond and results in a magnesium or lithium amide intermediate. Subsequent aqueous workup protonates the nitrogen, yielding a secondary amine. This reaction is a valuable method for synthesizing α-substituted amines. For example, the reaction of a Grignard reagent with a nitrile can form an imine intermediate, which is then attacked by a second equivalent of the Grignard reagent, demonstrating the susceptibility of the C=N bond to such nucleophiles. researchgate.net

| Organometallic Reagent | Reagent Formula | Product after Workup |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | N-((1-Phenylethyl)methyl)(piperidin-4-yl)methanamine |

| Phenyllithium | C₆H₅Li | N-((Benzhydryl)methyl)(piperidin-4-yl)methanamine |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | N-((1-Phenylpropyl)methyl)(piperidin-4-yl)methanamine |

The imine functionality can be readily reduced to a secondary amine. This transformation is a cornerstone of reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is also an effective method. Sodium borohydride is a milder reagent that can often be used in protic solvents like methanol (B129727) or ethanol, whereas the more reactive LiAlH₄ requires anhydrous conditions and is typically used in ethers like THF or diethyl ether. The product of the reduction of this compound is N-benzyl(piperidin-4-yl)methanamine.

Electrophilic Aromatic Substitution on the Benzylidene Moiety

The benzylidene phenyl ring can undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The reactivity and orientation of substitution are governed by the -CH=N-CH₂-piperidine substituent attached to the ring. The imine group is structurally similar to a carbonyl group in its electronic effect on the aromatic ring. Due to the electronegativity of the nitrogen atom, the imine group withdraws electron density from the phenyl ring through induction and resonance, deactivating it towards electrophilic attack.

Analysis of the resonance structures shows that the electron-withdrawing nature of the substituent preferentially removes electron density from the ortho and para positions, leaving the meta position as the least deactivated site for electrophilic attack. Therefore, the imine substituent is considered a deactivating, meta-directing group. youtube.com Reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly the meta-substituted product, although harsher conditions may be required compared to the substitution of benzene (B151609) itself. libretexts.org

Cycloaddition Reactions Involving the Imine Functionality

The C=N double bond of this compound can participate in various cycloaddition reactions, providing pathways to complex nitrogen-containing heterocyclic structures.

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): The imine can act as the dienophile, reacting with an electron-rich diene. Alternatively, it can be part of a 2-aza-diene system that reacts with an alkene. These reactions are powerful tools for constructing six-membered nitrogen heterocycles. researchgate.netnih.gov

[3+2] Cycloadditions: Imines are excellent dipolarophiles for reactions with 1,3-dipoles. For instance, reaction with an azomethine ylide, which can be generated in situ, would lead to the formation of a five-membered imidazolidine (B613845) ring. acs.org This type of 1,3-dipolar cycloaddition is a highly efficient method for synthesizing five-membered dinitrogenated heterocycles. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between the imine and an alkene can lead to the formation of four-membered azetidine (B1206935) rings. nih.gov These reactions often proceed via an excited state of the imine. nih.gov

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [4+2] Aza-Diels-Alder | Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Tetrahydropyridine derivative |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide) | Imidazolidine derivative |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Azetidine derivative |

Oxidation and Reduction Chemistry of the Imine and Piperidine (B6355638) Rings

The molecule possesses multiple sites that can undergo oxidation or reduction.

Reduction: As detailed in section 5.2.2, the primary reduction pathway for the molecule is the conversion of the imine double bond to a secondary amine using hydride reagents or catalytic hydrogenation. The piperidine ring is generally stable to these conditions.

Oxidation: The imine group can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a three-membered oxaziridine (B8769555) ring. The tertiary amine within the piperidine ring is also susceptible to oxidation. Strong oxidants can lead to more complex transformations or degradation. A common reaction for tertiary amines is the formation of an N-oxide upon treatment with reagents like hydrogen peroxide or m-CPBA. This oxidation can alter the steric and electronic properties of the piperidine moiety.

Coordination Chemistry of N Benzylidene Piperidin 4 Yl Methanamine As a Ligand

Design and Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes involving N-Benzylidene(piperidin-4-yl)methanamine typically involves the reaction of the Schiff base ligand with a transition metal salt in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of ligand to metal can influence the stoichiometry and structure of the resulting complex.

Mononuclear Complexes: The most common complexes formed by Schiff base ligands are mononuclear, where a central metal ion is coordinated to one or more ligand molecules. nih.gov For this compound, mononuclear complexes with a general formula of [M(L)nXm] (where M = transition metal ion, L = ligand, X = anion, and n, m are integers) can be readily synthesized. nih.gov In these structures, the ligand typically coordinates to the metal center through the lone pair of electrons on the imine nitrogen atom. nih.gov Depending on the metal ion's coordination number and the reaction stoichiometry, complexes with one or two ligand molecules (e.g., [MLX2] or [ML2]X2) can be formed. nih.govrdd.edu.iq

Polynuclear Complexes: While less common for simple bidentate-like ligands, the formation of polynuclear (or binuclear) complexes is a possibility. This could occur if the piperidine (B6355638) nitrogen of a ligand already coordinated to one metal center binds to a second metal ion, creating a bridging structure. The formation of such complexes is highly dependent on the steric accessibility of the piperidine nitrogen and the specific coordination preferences of the metal ion.

The synthesis generally involves mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) and refluxing the mixture for several hours. researchgate.netorientjchem.org The resulting solid complex can then be isolated by filtration, washed, and dried.

This compound offers several potential coordination modes:

Monodentate N-donor: The primary mode of coordination is expected to be through the nitrogen atom of the azomethine group (–CH=N–). nih.gov This is a common feature for nearly all Schiff base ligands, as the lone pair on the imine nitrogen is readily available for donation to a metal center. arcjournals.org

Bidentate (N,N') Chelation: The ligand can potentially act as a bidentate chelating agent by coordinating through both the imine nitrogen and the secondary amine nitrogen of the piperidine ring. This would result in the formation of a stable six-membered chelate ring. The feasibility of this mode depends on the conformational flexibility of the piperidinemethyl group, which allows the piperidine nitrogen to approach the metal center.

Bridging Ligand: In polynuclear complexes, the ligand could act as a bridge between two metal centers, with the imine nitrogen binding to one metal and the piperidine nitrogen binding to another.

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the counter-anion, and the steric constraints of the ligand itself. mdpi.com

Spectroscopic and Structural Analysis of Metal Complexes

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be used to confirm complex formation and elucidate the coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor sites involved in coordination.

A key indicator of complexation is the shift in the stretching frequency of the azomethine group, ν(C=N). In the free ligand, this band typically appears in the range of 1620-1635 cm-1. Upon coordination of the imine nitrogen to a metal ion, this band shifts to a lower frequency (typically by 10-25 cm-1), indicating a decrease in the C=N bond order due to electron donation to the metal. sphinxsai.comijsrp.org

The N-H stretching vibration of the piperidine ring, usually observed around 3200-3400 cm-1, may also shift upon coordination, although this can be complicated by hydrogen bonding.

The formation of new, non-ligand bands in the far-IR region (typically 400-600 cm-1) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination. rdd.edu.iq

| Vibration Mode | Typical Frequency (Free Ligand) | Expected Frequency (Complex) |

| ν(C=N) | ~1625 cm-1 | 1600-1615 cm-1 |

| ν(N-H) piperidine | ~3300 cm-1 | Shifted or broadened |

| ν(M-N) | Not present | 400-600 cm-1 |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry and electronic transitions.

The spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the C=N chromophore. researchgate.net

Upon complexation, these bands may shift (either bathochromically or hypsochromically). sphinxsai.com More importantly, new bands often appear in the visible region for d-block metal complexes. These lower-energy bands are attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, and their position and intensity are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral or tetrahedral). rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), or Pt(II)), NMR spectroscopy provides detailed structural information in solution. researchgate.net

1H NMR: The proton signal of the azomethine group (–CH=N–) is particularly sensitive to coordination. This signal, typically found around 8.1-8.5 ppm in the free ligand, often shifts downfield upon complexation due to the deshielding effect of the metal ion. arcjournals.orgijacskros.com Protons on the piperidine and benzene (B151609) rings, especially those close to the coordination sites, will also experience shifts. uniroma1.it

13C NMR: Similar to 1H NMR, the carbon signal of the azomethine group (~160-165 ppm) shifts upon coordination, confirming the involvement of the imine nitrogen in bonding. mdpi.com

For paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), NMR signals are often significantly broadened and shifted over a wide range, making standard interpretation difficult but providing specialized information about the electronic structure. nih.govnih.gov

| Nucleus | Group | Typical Shift (Free Ligand) | Expected Shift (Diamagnetic Complex) |

| 1H | -CH=N- | ~8.2 ppm | Downfield shift to ~8.5-9.0 ppm |

| 1H | Piperidine α-CH | ~2.5-3.0 ppm | Shifted |

| 13C | -C=N- | ~163 ppm | Shifted |

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net While no crystal structure for a complex of this compound is currently reported, analysis of related structures allows for predictions. ijcce.ac.ir Depending on the metal ion and the ligand-to-metal ratio, common geometries such as tetrahedral, square planar, or octahedral are expected. mdpi.comnih.gov X-ray analysis would definitively confirm the coordination mode of the ligand—whether it acts as a monodentate N-donor, a bidentate (N,N') chelator, or a bridging ligand. researchgate.net

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of the complexes are dictated by the identity of the central transition metal ion and the coordination environment provided by the ligand.

The electronic spectra, as discussed in section 6.2.1, reveal the nature of the d-orbital splitting. The energy of the d-d transitions can be used to calculate ligand field parameters, which quantify the strength of the interaction between the metal ion and the ligand.

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff) of paramagnetic complexes. This value provides insight into the number of unpaired electrons and, consequently, the oxidation state and coordination geometry of the metal ion. dalalinstitute.com For instance, an octahedral Ni(II) complex (d8) is expected to have two unpaired electrons and a magnetic moment of 2.9–3.4 B.M., whereas a square planar Ni(II) complex is diamagnetic (μeff = 0 B.M.). acs.org Similarly, Co(II) complexes can be distinguished between high-spin octahedral (μeff ≈ 4.3–5.2 B.M.) and tetrahedral (μeff ≈ 4.2–4.8 B.M.) geometries. dalalinstitute.com

Table of Expected Magnetic Moments for Common Metal Ions

| Metal Ion | d-Electron Config. | Geometry | Unpaired Electrons (n) | Spin-Only μeff (B.M.) | Expected μeff (B.M.) |

|---|---|---|---|---|---|

| Co(II) | d7 | Octahedral (high spin) | 3 | 3.87 | 4.3 - 5.2 |

| Co(II) | d7 | Tetrahedral | 3 | 3.87 | 4.2 - 4.8 |

| Ni(II) | d8 | Octahedral | 2 | 2.83 | 2.9 - 3.4 |

| Ni(II) | d8 | Square Planar | 0 | 0 | 0 (Diamagnetic) |

| Cu(II) | d9 | Octahedral/Square Planar | 1 | 1.73 | 1.8 - 2.2 |

These magnetic and electronic properties are fundamental to understanding the chemical nature of the complexes and are crucial for their potential applications in areas such as catalysis and materials science. ekb.eg

Spin States and Magnetic Susceptibility Studies

The spin state of a metal ion in a coordination complex is determined by the arrangement of electrons in its d-orbitals. This arrangement is influenced by the ligand field strength. Ligands that cause a large splitting of the d-orbitals are termed strong-field ligands and tend to result in low-spin complexes, where electrons are paired in the lower energy orbitals. Conversely, weak-field ligands lead to a small d-orbital splitting and high-spin complexes, where electrons occupy higher energy orbitals before pairing, maximizing the total spin.

Magnetic susceptibility measurements are a key technique for determining the spin state of a metal complex by quantifying the number of unpaired electrons. Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all electrons paired, are weakly repelled. youtube.comdalalinstitute.com The effective magnetic moment (µeff) can be calculated from experimental susceptibility data and compared to theoretical spin-only values to deduce the number of unpaired electrons and thus the spin state.

For hypothetical complexes of this compound with first-row transition metals in an octahedral geometry, the expected spin states and theoretical magnetic moments are presented below. The actual spin state would depend on whether this ligand acts as a strong-field or weak-field ligand, which can only be determined experimentally.

Interactive Table: Hypothetical Magnetic Properties of Octahedral Complexes of this compound

| Metal Ion | d-electron Configuration | High-Spin Unpaired e⁻ | High-Spin µeff (B.M.) | Low-Spin Unpaired e⁻ | Low-Spin µeff (B.M.) |

| Cr(II) | d⁴ | 4 | 4.90 | 2 | 2.83 |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0.00 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

This table presents theoretical spin-only magnetic moments. Experimental values may vary due to orbital contributions.

Further experimental studies, such as temperature-dependent magnetic susceptibility measurements, would be necessary to investigate phenomena like spin crossover (SCO), where a complex transitions between high-spin and low-spin states with changes in temperature or pressure.

Ligand Field Theory and Molecular Orbital Interpretation of Metal-Ligand Interactions

Ligand Field Theory (LFT) is an extension of molecular orbital theory that provides a more detailed description of bonding in coordination complexes than the electrostatic model of crystal field theory. wikipedia.orgdalalinstitute.com LFT considers the covalent interactions between the metal d-orbitals and the ligand orbitals. The formation of metal-ligand bonds results in a new set of molecular orbitals (MOs), and the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) corresponds to the ligand field splitting energy. researchgate.net

In a hypothetical octahedral complex of this compound, the nitrogen lone pairs of the imine and piperidine groups would act as σ-donors, forming σ-bonds with the metal's eg orbitals (d_z² and d_x²_-_y²). libretexts.org This interaction raises the energy of the eg orbitals relative to the t2g orbitals (d_xy, d_xz, d_yz), which are non-bonding in a purely σ-interaction scenario.

The nature of the ligand can be further nuanced by its ability to participate in π-interactions. libretexts.org The benzylidene portion of the ligand contains a π-system. If the metal has electrons in its t2g orbitals, it can engage in π-backbonding by donating electron density to the empty π* anti-bonding orbitals of the ligand. wikipedia.org This would strengthen the metal-ligand bond, increase the ligand field splitting, and favor a low-spin configuration. Conversely, if the ligand had filled p-orbitals that could donate to the metal's t2g orbitals, it would act as a π-donor, decreasing the ligand field splitting and favoring a high-spin state. libretexts.org

A simplified molecular orbital diagram for a generic octahedral complex with a σ-donating and π-accepting ligand like this compound would show the formation of bonding and anti-bonding σ-orbitals from the metal's eg orbitals and ligand σ-orbitals. The metal's t2g orbitals would interact with the ligand's π* orbitals, resulting in a lowering of the t2g energy and a corresponding increase in the ligand field splitting parameter (Δo). Detailed quantum chemical calculations would be required to precisely determine the energies and compositions of these molecular orbitals. semanticscholar.org

Applications in Organic Synthesis and Catalysis

N-Benzylidene(piperidin-4-yl)methanamine as a Key Intermediate in Multi-Step Organic Synthesis

The significance of this compound in organic synthesis lies in its role as a transient species, particularly in reductive amination reactions, and as a building block for more complex molecules. The imine functionality is a key reactive handle for carbon-carbon and carbon-heteroatom bond formation.

One of the most fundamental applications of this compound is as a key intermediate in the synthesis of N-benzyl(piperidin-4-yl)methanamine. This transformation is a classic example of reductive amination, a cornerstone of amine synthesis. The process involves two main steps:

Imine Formation: The primary amine of piperidin-4-ylmethanamine reacts with the carbonyl group of benzaldehyde (B42025) in a condensation reaction to form the this compound imine, with the elimination of a water molecule.

Reduction: The resulting imine is then reduced to the corresponding secondary amine. This reduction can be achieved using various reducing agents.

The synthesis of piperidine-substituted amines via this imine intermediate is crucial for creating libraries of compounds for drug discovery, as the piperidine (B6355638) motif is a prevalent core in many biologically active molecules nih.govnih.gov.

While its primary role is in reductive amination, the imine functionality of this compound also presents opportunities for its use in the construction of more elaborate heterocyclic systems. The carbon-nitrogen double bond can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

In principle, the in situ-formed this compound could be trapped by various nucleophiles to initiate cyclization cascades. For example, the synthesis of thiosemicarbazide (B42300) derivatives containing piperidine fragments has been reported starting from piperidine-containing benzaldehydes, showcasing the reactivity of the imine or iminium ion intermediate in forming new heterocyclic structures ajchem-a.com. This suggests that this compound could similarly react with nucleophiles like thiols, hydrazines, or activated methylene (B1212753) compounds to generate a variety of five- or six-membered heterocycles.

Furthermore, the imine can act as an electrophile in Mannich-type reactions. The reaction of an aldehyde (benzaldehyde), an amine (piperidin-4-ylmethanamine), and a compound containing an acidic proton could lead to the formation of β-amino carbonyl compounds, which are themselves precursors to various heterocyclic systems ajchem-a.com.

Metal Complexes of this compound in Catalytic Reactions

Schiff bases are recognized as "privileged ligands" in coordination chemistry due to the ease of their synthesis and their ability to form stable complexes with a wide range of metal ions researchgate.netnih.gov. The this compound molecule contains two potential coordination sites: the imine nitrogen and the piperidine nitrogen. This allows it to act as a bidentate ligand, forming stable chelate rings with metal centers, which can enhance catalytic activity. Although specific studies on the metal complexes of this compound are not widely documented, the extensive research on analogous Schiff base complexes provides a strong basis for their potential catalytic applications mdpi.comnih.gov.

Metal complexes derived from Schiff base ligands are versatile homogeneous catalysts for a variety of organic transformations. researchgate.net

Hydrogenation: Iridium and ruthenium half-sandwich complexes bearing Schiff base ligands have shown high efficiency in the catalytic hydrogenation of various substrates, including ketones, aldehydes, and nitro compounds, using molecular hydrogen (H₂) as a clean reductant. acs.orgresearchgate.net These catalysts are valued for their activity under relatively mild conditions and their broad substrate scope.

Oxidation: Schiff base complexes of first-row transition metals like manganese, iron, cobalt, and copper are effective catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones and the epoxidation of alkenes. nih.govjocpr.com The ligand structure can be tuned to stabilize high-valent metal-oxo species, which are key intermediates in these oxidative processes.

C-C Coupling Reactions: Palladium-Schiff base complexes have been employed as catalysts in C-C coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netjocpr.com The Schiff base ligand stabilizes the palladium center throughout the catalytic cycle, facilitating the crucial steps of oxidative addition and reductive elimination.

The potential catalytic activity of metal complexes of this compound in these reactions is summarized in the table below, based on analogous systems.

| Catalytic Reaction | Commonly Used Metals | Potential Role of the Schiff Base Ligand | References |

|---|---|---|---|

| Hydrogenation | Ru, Ir | Stabilizes the metal hydride species and facilitates substrate activation. | acs.orgresearchgate.net |

| Oxidation | Mn, Fe, Co, Cu | Modulates the redox potential of the metal center and stabilizes reactive intermediates. | nih.govjocpr.com |

| C-C Coupling | Pd | Enhances catalyst stability and influences the efficiency of the catalytic cycle. | researchgate.netjocpr.com |

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The introduction of chiral Schiff base ligands into metal complexes is a well-established strategy for achieving high levels of enantioselectivity. jocpr.com

This compound is achiral. However, a chiral analogue could be readily synthesized by using a resolved, enantiopure form of piperidin-4-ylmethanamine or by employing a chiral aldehyde. Such a chiral Schiff base could then be coordinated to a metal center to create an asymmetric catalyst. Chiral ligands, including those based on piperidine and bipyridine scaffolds, have proven effective in a range of asymmetric transformations. durham.ac.uknih.govresearchgate.netfigshare.com

Potential applications for chiral metal complexes derived from this compound analogues include:

Asymmetric Hydrogenation: Creating chiral amines or alcohols with high enantiomeric excess.

Asymmetric Epoxidation: Converting prochiral alkenes into chiral epoxides.

Asymmetric C-C Bond Formation: Controlling stereochemistry in reactions like allylic alkylation or cyclopropanation. durham.ac.uk

The modular nature of the Schiff base synthesis allows for systematic modification of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction, a key principle in the design of effective asymmetric catalysts. nih.gov

Organocatalysis Utilizing this compound or its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside metal and biocatalysis. Amines and their derivatives are among the most common and versatile classes of organocatalysts. While this compound itself is an imine, its precursor, piperidin-4-ylmethanamine, and other derivatives possess significant potential as organocatalysts.

Piperidin-4-ylmethanamine contains both a primary amine and a secondary amine (within the piperidine ring). This bifunctional nature allows it to participate in multiple modes of catalytic activation. For instance, the primary amine can react with a carbonyl compound to form an enamine or an iminium ion, which are key intermediates in many organocatalytic cycles, such as aldol, Mannich, and Michael reactions. Piperidine itself is a widely used secondary amine catalyst. researchgate.net

Furthermore, the piperidin-4-ylmethanamine scaffold can be readily modified to create more sophisticated bifunctional catalysts. For example, the primary amine could be converted into a thiourea, squaramide, or sulfonamide. These groups can act as hydrogen-bond donors, activating electrophiles and organizing the transition state to control stereoselectivity, while the piperidine nitrogen acts as a basic site. This strategy is central to the design of modern asymmetric organocatalysts. The development of hybrid bio-organocatalytic cascades for the synthesis of piperidine alkaloids underscores the utility of piperidine intermediates in complex, stereocontrolled transformations. nih.gov

| Derivative Type | Potential Catalytic Role | Applicable Reactions | References |

|---|---|---|---|

| Piperidin-4-ylmethanamine (Parent Amine) | Enamine/Iminium ion catalysis, Brønsted base | Aldol, Mannich, Michael Addition, Knoevenagel Condensation | researchgate.netnih.gov |

| Chiral Thiourea/Squaramide Derivatives | Bifunctional acid-base catalysis (H-bond donor and Lewis base) | Asymmetric Michael Addition, Friedel-Crafts Alkylation, Aldol Reaction | chemrxiv.org |

Research Findings on this compound in Stoichiometric Applications Remain Limited

However, without specific published research, any discussion of its role as a stoichiometric reagent would be speculative. Scholarly articles detailing its use in specific named reactions, its efficacy in promoting certain bond formations, or comparative studies of its reactivity against other reagents are not currently present in the available literature.

Research into related compounds, such as other N-substituted piperidin-4-ylmethanamine derivatives, is more prevalent. These studies often focus on the synthesis of these molecules as building blocks for pharmaceuticals and other biologically active compounds. For instance, various piperidine-containing structures are known to be key pharmacophores. It is plausible that this compound could serve as an intermediate in the synthesis of more complex molecules, where the benzylidene group acts as a protecting group for the primary amine.

Given the absence of direct research on its stoichiometric applications, no data tables or detailed research findings can be presented at this time. Further investigation and publication by synthetic chemists would be necessary to fully elucidate the potential of this compound as a stoichiometric reagent in organic synthesis and catalysis.

Advanced Materials Science Applications

Integration of N-Benzylidene(piperidin-4-yl)methanamine into Polymer Synthesis

The incorporation of this compound into polymer chains can be envisioned through several synthetic strategies, leveraging the reactivity of its constituent amine precursor and the dynamic nature of the imine bond.

The precursor, (Piperidin-4-yl)methanamine, possesses a primary amine that can be used as a monomer in traditional polymerization reactions like polycondensation or polyaddition. More significantly, the entire this compound molecule can be integrated into dynamic covalent polymers (dynamers). nih.gov The imine linkage is a prime example of a dynamic covalent bond, which can reversibly break and reform. nih.govmdpi.com This allows for the synthesis of polymers that are adaptable and responsive to environmental stimuli.

Polymers featuring imine bonds in their backbone, known as polyimines or poly(Schiff base)s, can be synthesized by the condensation of diamine and dialdehyde (B1249045) monomers. nih.gov this compound or its precursors could be used to create polymers with pendant piperidine (B6355638) and benzylidene groups, or by designing bifunctional derivatives, it could be directly incorporated into the main chain. The presence of the bulky and conformationally flexible piperidine ring can influence the polymer's morphology, solubility, and thermal properties.

Supramolecular Assemblies and Self-Healing Materials Incorporating Imine Linkages

The reversibility of the imine bond is the cornerstone of its application in self-healing materials and supramolecular chemistry. mdpi.com Dynamic covalent bonds, like the imine linkage, allow materials to re-form broken connections under specific conditions, such as the presence of a catalyst, heat, or water. mdpi.comulisboa.pt

Self-Healing Mechanisms: A polymer network cross-linked with imine bonds derived from this compound could exhibit intrinsic self-healing properties. rsc.orgresearchgate.net When a crack or scratch occurs, the broken imine bonds at the fracture interface can be encouraged to reform through an exchange reaction (transimination) or by hydrolysis and subsequent reformation, effectively mending the material and restoring its mechanical integrity. mdpi.comrsc.org This process can often be triggered by mild stimuli like humidity or gentle heating. ulisboa.pt

Supramolecular Chemistry: In supramolecular assemblies, the directional nature of the imine bond, combined with other non-covalent interactions facilitated by the piperidine and benzylidene moieties (such as hydrogen bonding, π-π stacking, and van der Waals forces), can guide the self-assembly of complex, ordered structures. researchgate.net The piperidine nitrogen, for instance, can act as a hydrogen bond acceptor, contributing to the stability and specific geometry of the resulting supramolecular architecture. researchgate.net This controlled assembly is crucial for the development of functional nanomaterials, gels, and liquid crystals.

| Functional Group | Property | Role in Self-Healing | Role in Supramolecular Assembly |

|---|---|---|---|

| Imine (C=N) Bond | Dynamic Covalent Nature (Reversible) | Enables bond reformation across fracture surfaces, restoring material integrity. rsc.org | Acts as a dynamic linker, allowing for error correction and thermodynamically controlled assembly. |

| Piperidine Ring | Steric Bulk & H-Bond Acceptor | Influences polymer chain mobility near the damaged site, affecting healing efficiency. | Participates in hydrogen bonding and host-guest interactions, directing the assembly process. researchgate.net |

| Benzylidene Group | Aromatic (π-system) | Contributes to the electronic environment, influencing imine bond stability. | Engages in π-π stacking interactions, adding another layer of control to the self-assembly. |

Molecular Switches and Sensors Utilizing the Imine Moiety

The electronic and structural characteristics of the imine bond in this compound make it a promising candidate for the core component of molecular switches and chemosensors.

Chemosensors: The imine nitrogen and the aromatic ring system can act as a binding site for metal ions or other analytes. bohrium.comrsc.org Upon binding, the electronic properties of the molecule are perturbed, leading to a detectable change in its optical properties, such as a shift in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). rsc.orgacs.org The rationale for using an imine with a nearby functional group (like the piperidine nitrogen) is that it can form a chelate ring upon coordination with a metal ion, often leading to higher selectivity and a more pronounced sensory response. rsc.org For example, imine-based sensors have shown high selectivity for ions like Zn2+ and Co2+. rsc.orgacs.org Covalent organic frameworks (COFs) built with imine linkages have also been successfully employed as gas sensors for detecting amines like trimethylamine. acs.org

| Stimulus | Mechanism | Potential Application | Observable Change |

|---|---|---|---|

| Light (UV/Vis) | E/Z (trans/cis) Isomerization of Imine Bond nih.gov | Photoswitchable Materials, Optical Data Storage | UV-Vis Absorption, Fluorescence |

| pH Change | Protonation/Deprotonation of Nitrogen Atoms | pH-Responsive Drug Delivery, pH Sensors | Color, Solubility, Conformation |

| Metal Ions | Coordination with Imine/Piperidine Nitrogens rsc.org | Environmental Monitoring, Bio-imaging | Colorimetric or Fluorometric Response |

| Gas Molecules | Adsorption and Electronic Interaction acs.org | Industrial Safety, Food Quality Control | Electrical Conductivity, Optical Properties |

This compound in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF are highly dependent on the geometry and functionality of its organic ligands.

While aromatic carboxylates are common ligands, there is growing interest in using N-donor ligands, including those with aliphatic backbones, to construct MOFs with unique properties. google.commdpi.com A bifunctional derivative of this compound, for instance, one functionalized with coordinating groups like carboxylates or pyridyls, could serve as a versatile ligand for MOF synthesis.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-benzylidene derivatives and related piperidine (B6355638) compounds has traditionally relied on established condensation reactions. However, future research is poised to pivot towards more sustainable and efficient methodologies. The Claisen-Schmidt condensation, a common method for forming related α,β-unsaturated ketones, has been adapted for microwave-assisted synthesis, which is noted for being simple and environmentally friendly. researchgate.net

Green chemistry principles offer a roadmap for the future synthesis of N-Benzylidene(piperidin-4-yl)methanamine. One promising avenue is the use of deep eutectic solvents (DES), such as a glucose-urea mixture, which have proven effective and inexpensive as reaction media for synthesizing piperidin-4-one derivatives. asianpubs.org Exploring such solvent systems for the synthesis of the target imine could significantly reduce the reliance on volatile organic compounds.

Furthermore, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating the synthesis of N-benzylidene derivatives. nih.govmdpi.com This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov Future studies should focus on optimizing microwave parameters for the synthesis of this compound, potentially in combination with green solvents or catalysts.

Table 1: Potential Green Synthesis Approaches

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. researchgate.net | Optimization of power, temperature, and reaction time. |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, inexpensive reaction medium. asianpubs.org | Screening of various DES combinations for optimal solubility and reactivity. |

| Catalyst-Free Conditions | Reduced waste, simplified purification, lower cost. | Investigation of solvent-only or neat reaction conditions under thermal or microwave irradiation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for the imination reaction. |

Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for predicting the properties and reactivity of novel compounds. For this compound, in silico studies can provide crucial insights that guide experimental work. Molecular modeling has been effectively used to understand the structure-activity relationships of related 3,5-bis(benzylidene)piperidin-4-ones, correlating molecular shape and torsion angles with cytotoxic potency. nih.gov

Future computational research on this compound could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies, which can be compared with experimental spectroscopic data for structural confirmation. Furthermore, predicting physicochemical properties, such as lipophilicity (log P) and aqueous solubility, is crucial for assessing the compound's potential in medicinal chemistry contexts. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, similar to those performed on other novel N-benzylidene derivatives, can help evaluate its drug-likeness and bioavailability early in the research process. nih.govmdpi.com

Molecular dynamics (MD) simulations can also be used to study the conformational flexibility of the piperidine ring and its interaction with potential biological targets, such as enzymes or receptors. nih.gov This approach can help identify stable conformations and potential binding modes, guiding the design of new derivatives with enhanced biological activity.

Development of Novel Catalytic Systems Based on this compound Ligands

The structural features of this compound, specifically the nitrogen atoms in the piperidine ring and the imine group, make it an attractive candidate for development as a ligand in coordination chemistry and catalysis. The piperidine scaffold is a common feature in ligands used for asymmetric synthesis.

Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. The nitrogen atoms can coordinate to a variety of transition metals, creating catalysts for a range of organic transformations. By introducing chiral centers into the piperidine ring or modifying the benzylidene group, it may be possible to develop catalysts for enantioselective reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand could be fine-tuned by introducing substituents on the aromatic ring of the benzylidene moiety.

Table 2: Potential Catalytic Applications

| Metal Complex | Potential Catalytic Reaction | Rationale |

| Ruthenium(II) or Rhodium(I) | Asymmetric Hydrogenation | Development of chiral variants for enantioselective reduction of ketones and olefins. |

| Palladium(II) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The imine-piperidine structure can act as a bidentate ligand to stabilize the metal center. |

| Manganese(III) | Epoxidation/C-H Oxidation | Structurally related Mn complexes show high turnover numbers in oxidation catalysis. |

| Copper(I) or Copper(II) | Cycloaddition Reactions (e.g., CuAAC) | The nitrogen donor atoms are suitable for coordinating with copper in "click chemistry" reactions. |

Integration into Emerging Materials Science Technologies

The application of piperidine-containing compounds is expanding into materials science. While direct applications of this compound have yet to be reported, its structural components suggest potential roles in the development of new materials. The benzylidene moiety is a component of various functional materials, including polymers and molecular switches.

One prospective area of research is the incorporation of this compound as a monomer or functional additive in polymer synthesis. The piperidine nitrogen could be quaternized to create cationic polymers or poly-ionic liquids with applications as electrolytes, surfactants, or antimicrobial agents. The imine bond offers a site for dynamic covalent chemistry, allowing for the creation of self-healing polymers or adaptable materials (vitrimers) where the linkages can reversibly break and reform.

Furthermore, the aromatic ring provides a platform for creating conjugated systems. By modifying the benzylidene group with electron-donating or withdrawing groups, or by extending the conjugation, derivatives could be designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the this compound structure opens doors to numerous interdisciplinary research projects. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in many neuroactive and anticancer agents. mdpi.com Related 3,5-bis(benzylidene)piperidin-4-one compounds have shown potent cytotoxic and antimalarial activities. nih.govdiva-portal.org

This suggests a significant opportunity for collaborative research between synthetic organic chemists and chemical biologists. Future studies could involve synthesizing a library of this compound derivatives with diverse substituents on the aromatic ring. These compounds could then be screened for various biological activities. For instance, based on the known pharmacology of related structures, this compound could be a starting point for developing modulators of neurotransmitter systems or inhibitors of specific enzymes like deubiquitinases. mdpi.com

The intersection with chemical engineering is also promising. As new synthetic pathways are developed, process chemists and chemical engineers can collaborate to scale up the production of promising derivatives for further testing and potential commercialization, focusing on creating efficient, safe, and sustainable manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products